4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is an organic compound characterized by a bromomethyl group attached to the indene ring system, which also contains a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. This method ensures consistent product quality and higher yields. The reaction mixture is typically passed through a reactor maintained at a constant temperature, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The primary product is the methyl derivative of the compound.
Scientific Research Applications
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: Utilized in the synthesis of ligands and other organic compounds.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents.
Uniqueness: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl and a fluorine substituent on the indene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H10BrF |
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Molecular Weight |
229.09 g/mol |
IUPAC Name |
4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2 |
InChI Key |
YGYJQRLZNNPVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)CBr |
Origin of Product |
United States |
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